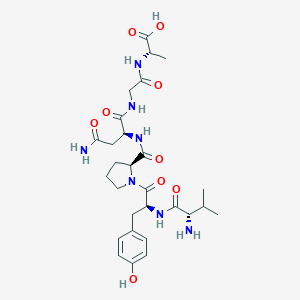

Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine

Description

The exact mass of the compound Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105760-58-5 |

|---|---|

Molecular Formula |

C28H41N7O9 |

Molecular Weight |

619.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C28H41N7O9/c1-14(2)23(30)26(41)34-19(11-16-6-8-17(36)9-7-16)27(42)35-10-4-5-20(35)25(40)33-18(12-21(29)37)24(39)31-13-22(38)32-15(3)28(43)44/h6-9,14-15,18-20,23,36H,4-5,10-13,30H2,1-3H3,(H2,29,37)(H,31,39)(H,32,38)(H,33,40)(H,34,41)(H,43,44)/t15-,18-,19-,20-,23-/m0/s1 |

InChI Key |

DERJZRCOKJPFBB-GJLLLRFJSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)O)N |

Other CAS No. |

105760-58-5 |

sequence |

VYPNGA |

Synonyms |

Val-Tyr-Pro-Asn-Gly-Ala valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine VYPNGA |

Origin of Product |

United States |

Valyl-Tyrosyl-Prolyl-Asparaginyl-Glycyl-Alanine (VYPNGA): Molecular Weight, Sequence Analysis, and Solid-State Deamidation Kinetics

Executive Summary

The hexapeptide Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine (Val-Tyr-Pro-Asn-Gly-Ala or VYPNGA) serves as a foundational model in pharmaceutical chemistry for elucidating the degradation mechanisms of therapeutic proteins and peptides[1]. While the primary structure of a peptide dictates its theoretical stability, the physical state of the formulation—specifically whether it is in an aqueous solution or a lyophilized solid—profoundly alters its degradation trajectory. This technical guide provides an in-depth analysis of VYPNGA, focusing on the causality behind asparaginyl (Asn) deamidation, the critical role of "pH memory" in solid-state formulations, and the self-validating experimental protocols required to accurately quantify these degradation pathways[2].

Physicochemical Profiling and Sequence Analysis

The susceptibility of a peptide to degradation is heavily influenced by its localized steric environment and primary sequence. In VYPNGA, the critical locus of instability is the Asn-Gly linkage.

Sequence Causality

-

Proline (Pro) at Position 3: Proline introduces a rigid conformational constraint (a β -turn) into the peptide backbone, which can orient the subsequent residues into a geometry that either facilitates or hinders intramolecular interactions.

-

Asparagine-Glycine (Asn-Gly) at Positions 4-5: This specific dipeptide sequence is the most highly reactive motif for non-enzymatic deamidation. Glycine lacks a side chain (possessing only a hydrogen atom), which minimizes steric hindrance. This unobstructed environment allows the backbone nitrogen of Glycine to easily approach and attack the side-chain carbonyl carbon of Asparagine[3].

Quantitative Data: Physicochemical Properties

| Property | Value | Source/Derivation |

| Sequence | Val-Tyr-Pro-Asn-Gly-Ala (VYPNGA) | Standard IUPAC Nomenclature[1] |

| Molecular Formula | C₂₈H₄₁N₇O₉ | Computed via elemental summation[1] |

| Molecular Weight | 619.7 g/mol | PubChem CID 5487182[1] |

| Monoisotopic Mass | 619.296576 Da | High-resolution mass spectrometry target[1] |

| Net Charge (pH 7.0) | 0 (Zwitterionic) | N-term amine (+1), C-term carboxyl (-1) |

The Mechanism of Asparaginyl Deamidation

To engineer stable peptide formulations, one must understand the exact chemical causality driving degradation. Deamidation of the Asn-Gly sequence does not occur via direct hydrolysis of the amide side chain; rather, it is an intramolecular nucleophilic substitution.

-

Nucleophilic Attack: The reaction is initiated when the deprotonated backbone nitrogen of the Glycine residue acts as a nucleophile, attacking the γ -carbonyl carbon of the Asparagine side chain.

-

Succinimide Formation: This attack results in the expulsion of an ammonia molecule (NH₃) and the formation of a metastable, five-membered cyclic imide known as a succinimide (Asu) intermediate [3].

-

Hydrolysis: The succinimide ring is highly susceptible to hydrolysis. Water can attack either of the two carbonyl groups in the ring.

-

Attack at the α -carbonyl yields an isoaspartyl (isoAsp) residue (typically the major product in solution due to lower steric hindrance).

-

Attack at the β -carbonyl yields a normal aspartyl (Asp) residue.

-

Figure 1: Mechanistic pathway of Asn-Gly deamidation via a succinimide intermediate.

Solid-State Instability and the "pH Memory" Effect

A critical insight for drug development professionals is that peptide degradation in a lyophilized (solid) state fundamentally diverges from solution-phase kinetics. The seminal work by using the VYPNGA model demonstrated that solid-state stability is governed by the "pH memory" effect [2].

Causality of pH Memory

During lyophilization, the ionization states of the peptide's functional groups are "locked" into the solid matrix based on the pH of the pre-lyophilization bulk solution. If the bulk solution is at a neutral to alkaline pH, the backbone nitrogen of Glycine is more readily deprotonated, accelerating the nucleophilic attack even after the water is removed[2]. Consequently, maximum stability for VYPNGA in the solid state is achieved when lyophilized from a slightly acidic pH (3.0–5.0), where the backbone nitrogen remains protonated and unreactive[2].

Conformational Restriction and Product Divergence

In an aqueous solution at pH 5.0, the hydrolysis of the succinimide intermediate predominantly yields the isoAsp-hexapeptide . However, Oliyai et al. observed a striking divergence: in the solid state (lyophilized from pH 5.0), no isoAsp-hexapeptide was detected [2].

Why does this happen? In the solid state, the peptide lacks the conformational mobility present in a liquid. The rigid microenvironment restricts the trajectory of the attacking water molecule, sterically hindering access to the α -carbonyl and forcing hydrolysis to occur exclusively at the β -carbonyl, thereby yielding only the normal Asp-hexapeptide[2].

Comparative Degradation Profile

| Condition | Primary Degradation Mechanism | Major Product | Minor Product |

| Solution (pH 5.0) | Succinimide formation & unhindered hydrolysis | isoAsp-VYPNGA | Asp-VYPNGA |

| Solid-State (Lyophilized from pH 5.0) | Restricted hydrolysis of succinimide | Asp-VYPNGA | isoAsp (Not detected)[2] |

| Solid-State (Lyophilized from pH 7.0) | Accelerated succinimide formation | Succinimide/Asp | isoAsp |

Note: While residual moisture acts as a plasticizer to increase molecular mobility, its effect is statistically secondary to the pH of the formulation solution[2].

Experimental Protocol: Assessing Solid-State Peptide Instability

To accurately evaluate the solid-state stability of VYPNGA or similar therapeutic peptides, researchers must utilize a self-validating workflow that decouples moisture effects from pH memory.

Step-by-Step Methodology

Step 1: Bulk Solution Preparation and pH Adjustment

-

Dissolve VYPNGA (1.0 mg/mL) in a series of 10 mM citrate/phosphate buffers adjusted to varying pH levels (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0).

-

Self-Validation: Verify the pH of the solution immediately prior to freezing to ensure accurate pH memory tracking.

Step 2: Lyophilization Cycle

-

Load aliquots into glass vials and freeze at -40°C for 4 hours.

-

Initiate primary drying at -20°C under a vacuum of <100 mTorr for 24 hours.

-

Conduct secondary drying at 20°C for 12 hours to remove bound water.

Step 3: Environmental Conditioning (Accelerated Stability)

-

Transfer the lyophilized vials into desiccators containing saturated salt solutions to maintain specific relative humidities (e.g., LiCl for 11% RH, NaCl for 75% RH).

-

Incubate at elevated temperatures (e.g., 40°C) for up to 3 months.

Step 4: Moisture Content Verification

-

Self-Validation: Perform Karl Fischer (KF) titration on a subset of vials at each time point. This ensures that any observed degradation kinetics are accurately correlated to the specific residual moisture content rather than assumed humidity.

Step 5: Reconstitution, Quenching, and Analysis

-

Reconstitute the solid powder in a highly acidic quenching buffer (pH 2.5 - 3.0) containing 0.1% Trifluoroacetic acid (TFA). Causality: The low pH immediately protonates the backbone nitrogen, halting any further succinimide formation during the analytical phase.

-

Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify the intact VYPNGA, succinimide intermediate, Asp-VYPNGA, and isoAsp-VYPNGA.

Figure 2: Workflow for assessing solid-state peptide stability and pH memory effects.

References

-

Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine | C28H41N7O9 | CID 5487182 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

-

Solid state chemical instability of an asparaginyl residue in a model hexapeptide Source: Oliyai C, Patel JP, Carr L, Borchardt RT. Journal of Pharmaceutical Sciences and Technology, 1994. PubMed. URL:[Link]

-

Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins Source: Stephenson RC, Clarke S. Journal of Biological Chemistry, 1989. PubMed. URL:[Link]

Sources

Isoelectric Point Determination and Charge Dynamics of the Model Hexapeptide Val-Tyr-Pro-Asn-Gly-Ala (VYPNGA)

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Formulation Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The hexapeptide Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine (Sequence: VYPNGA) serves as a critical model compound in biopharmaceutical research, primarily utilized to study the kinetics of asparagine deamidation in both aqueous and solid-state formulations[1]. Because peptide degradation pathways—such as the formation of a succinimide intermediate during deamidation—are highly pH-dependent, accurately determining the isoelectric point (pI) of VYPNGA is a foundational step in formulation development[2].

This whitepaper provides an in-depth mechanistic analysis of the charge state dynamics of VYPNGA, evaluates the causality behind divergent predictive pKa scales, and establishes a self-validating empirical protocol for precise pI determination.

Mechanistic Foundations of Charge State Transitions

The isoelectric point is not a fixed physical constant; rather, it is a macro-state descriptor defined by the pH at which a molecule exhibits a net-zero electrical charge[3]. For short, linear peptides like VYPNGA, the pI is overwhelmingly dictated by the terminal functional groups, with secondary contributions from ionizable side chains.

Unlike large globular proteins where solvent occlusion and complex dielectric environments perturb dissociation constants, short peptides lack stable tertiary structures. Consequently, their ionizable groups are fully solvent-exposed, making their behavior highly predictable using empirical random-coil models[4].

Ionizable Groups in VYPNGA

VYPNGA contains exactly three ionizable centers:

-

N-terminus ( α -amino group of Valine): Acts as a weak base.

-

C-terminus ( α -carboxyl group of Alanine): Acts as a weak acid.

-

Tyrosine Side Chain (Phenolic -OH): Acts as a weak acid at highly alkaline pH. (Note: Proline, Asparagine, Glycine, and Alanine side chains are non-ionizable within the standard pH 1–14 range).

Protonation state transitions of VYPNGA across the pH gradient.

Predictive pI Calculation: Scale Selection and Causality

The accuracy of a theoretical pI calculation is entirely dependent on the selected pKa dataset[5]. For a short peptide, generic pKa values derived from free amino acids (e.g., the Lehninger scale) introduce significant error because they ignore the electron-withdrawing effects of adjacent peptide bonds.

We evaluate three distinct predictive scales for VYPNGA:

-

Bjellqvist Scale: Highly recommended for short peptides. It accounts for nearest-neighbor effects and specific terminal residues. The rigid pyrrolidine ring of Proline at position 3 restricts the conformational flexibility of the N-terminus, an effect implicitly captured by Bjellqvist's empirical derivations[3].

-

EMBOSS Scale: A widely used heuristic scale that applies generic averages for terminal groups. While useful for high-throughput screening, it often overestimates the pI of short acidic peptides[4].

-

IPC_peptide Scale: A modern scale optimized via machine learning on a dataset of over 119,000 peptides, providing highly refined terminal pKa estimates[5].

Quantitative Data: pKa and pI Comparison

| Ionizable Group | Residue | Bjellqvist Scale pKa | EMBOSS Scale pKa | IPC_peptide Scale pKa |

| α -Amino (N-term) | Valine | 7.44 | 8.60 | 9.56 |

| α -Carboxyl (C-term) | Alanine | 3.55 | 3.60 | 2.38 |

| Phenolic OH | Tyrosine | 10.00 | 10.90 | 10.08 |

| Calculated pI | VYPNGA | 5.50 | 6.10 | 5.97 |

Mathematical Derivation (Using the Bjellqvist Scale): Because the pKa of the Tyrosine side chain (10.00) is significantly higher than the N-terminal pKa (7.44), the Tyrosine residue remains fully protonated (neutral) near the isoelectric point. Therefore, the pI is simply the arithmetic mean of the two pKa values flanking the neutral zwitterionic state:

pI=2pKa(C−term)+pKa(N−term)=23.55+7.44=5.495≈5.50Implications for Formulation and Deamidation Kinetics

Understanding the exact pI of VYPNGA is not merely an academic exercise; it directly dictates the peptide's degradation profile. VYPNGA is utilized to study the deamidation of its Asparagine (Asn) residue into Aspartic acid or iso-Aspartic acid[1].

The Causality of pH-Induced Degradation: Deamidation is a base-catalyzed reaction. When the formulation pH exceeds the peptide's pI (>5.50), the peptide carries a net negative charge, and the local concentration of hydroxide ions increases. This accelerates the deprotonation of the adjacent Glycine backbone amide, triggering a nucleophilic attack on the Asn side-chain carbonyl to form a highly reactive succinimide intermediate[2].

Formulation Insight: To maximize the shelf-life of VYPNGA, the formulation must be buffered below its pI (e.g., pH 4.0–4.5). At this mildly acidic pH, the backbone nitrogen remains protonated, effectively shutting down the succinimide degradation pathway[1].

Self-Validating Experimental Protocol: Capillary Isoelectric Focusing (cIEF)

Theoretical calculations must be empirically verified. We employ Capillary Isoelectric Focusing (cIEF) because it separates analytes purely based on their pI, independent of molecular weight.

To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system. It utilizes internal synthetic peptide markers. If the markers do not focus at their exact theoretical positions, the system automatically flags the run as invalid, preventing the reporting of erroneous data.

Self-validating capillary isoelectric focusing (cIEF) workflow for empirical pI determination.

Step-by-Step cIEF Methodology

-

Sample Preparation: Dissolve VYPNGA to a final concentration of 1 mg/mL in a solution containing 4M Urea. Causality: Urea acts as a chaotropic agent. Even though VYPNGA is short, near its pI (net charge = 0), hydrophobic interactions between the Valine, Proline, and Tyrosine residues can induce transient aggregation. Urea disrupts these intermolecular interactions, ensuring the peptide migrates as a monomer.

-

Ampholyte & Marker Addition: Add 2% (v/v) carrier ampholytes (pH range 3–10). Introduce two internal synthetic peptide markers with known pIs of 4.00 and 7.00. Causality: These markers bracket the predicted pI of VYPNGA (~5.50), allowing for highly accurate linear interpolation.

-

Capillary Conditioning: Flush the neutral coated capillary with 0.1 M NaOH (anolyte) and 0.1 M Phosphoric acid (catholyte) to establish the conductive boundaries.

-

Focusing: Apply a constant voltage of 30 kV for 15 minutes. The ampholytes will migrate to establish a stable, linear pH gradient, and the VYPNGA peptide will migrate until it reaches the pH zone matching its pI, where its net charge becomes zero and electrophoretic mobility ceases.

-

Detection: Mobilize the focused zones past a UV detector set to 280 nm. Causality: The Tyrosine residue in VYPNGA strongly absorbs at 280 nm, providing a clean signal without interference from the backbone amides (which absorb at 214 nm, a wavelength often clouded by ampholyte background noise).

-

System Suitability Test (SST) & Data Analysis:

-

Validation Gate: The software must detect the pI 4.0 and pI 7.0 markers at a predefined spatial resolution. If the Δ distance falls outside the 5% tolerance, the pH gradient is deemed non-linear, and the run is rejected.

-

Calculation: If the SST passes, interpolate the migration time of the VYPNGA peak against the internal markers to determine the empirical pI.

-

References[3] Peptide pI Calculation: A Guide to pKa Scales and Charge Curves - peptidechemistry.org - Link[1] Solid state chemical instability of an asparaginyl residue in a model hexapeptide - PubMed / NIH - Link[4] pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides - Semantic Scholar - Link[5] IPC 2.0: prediction of isoelectric point and pKa dissociation constants - PMC - NIH - Link[2] Deamidation of Human γS-Crystallin Increases Attractive Protein Interactions: Implications for Cataract - ACS Publications - Link

Sources

- 1. Solid state chemical instability of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. IPC 2.0: prediction of isoelectric point and pKa dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]

Val-Tyr-Pro-Asn-Gly-Ala hexapeptide structural conformation and folding

An In-Depth Technical Guide to the Structural Conformation and Folding of the Hexapeptide Val-Tyr-Pro-Asn-Gly-Ala

Introduction

The hexapeptide with the sequence Val-Tyr-Pro-Asn-Gly-Ala (VTPNGA) presents a fascinating subject for structural biology and drug development. Comprising a unique combination of hydrophobic, aromatic, polar, and conformationally constrained residues, its three-dimensional structure and folding dynamics are key determinants of its potential biological activity. Understanding these characteristics is crucial for applications ranging from targeted therapeutics to novel biomaterials.[1] Short peptides like VTPNGA are often highly flexible, existing as an ensemble of conformations in solution rather than a single, rigid structure.[2] This guide provides a comprehensive, multi-faceted approach for researchers to elucidate the structural landscape of VTPNGA, from initial synthesis to high-resolution analysis and computational modeling.

Part 1: Synthesis and Purification of VTPNGA

A prerequisite for any structural study is the availability of a highly pure peptide sample. Solid-Phase Peptide Synthesis (SPPS) is the standard method for obtaining VTPNGA.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin. The resin is washed with dimethylformamide (DMF) to swell it.[3]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent like HBTU/Oxyma and a base such as DIPEA. This activated amino acid is then added to the resin to form the peptide bond.[3]

-

Iteration: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Asn, Pro, Tyr, Val).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.

Purification and Characterization

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 220 nm and 280 nm (for Tyr) |

Fractions corresponding to the major peak are collected, pooled, and lyophilized. The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.[4]

Part 2: Spectroscopic Analysis of Secondary Structure

Spectroscopic techniques provide initial insights into the secondary structure of VTPNGA in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for rapidly assessing the overall secondary structure of peptides.[5] By measuring the differential absorption of left and right circularly polarized light, one can estimate the proportions of α-helix, β-sheet, β-turn, and random coil conformations.[6]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Dissolve lyophilized VTPNGA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

Analysis: Analyze the resulting spectrum for characteristic features:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: A strong negative band around 198 nm.

-

-

Variable Condition Analysis: Repeat the measurements under different conditions (e.g., varying pH, temperature, or adding organic solvents like trifluoroethanol) to assess the stability and adaptability of the peptide's conformation.[7]

Vibrational Circular Dichroism (VCD) Spectroscopy

For a more detailed look at the local structure of flexible peptides, VCD is an invaluable technique.[8] VCD measures the differential absorption of left and right circularly polarized infrared light, particularly in the amide I' band region (1600-1700 cm⁻¹), which is sensitive to the local backbone conformation of each residue.

Part 3: High-Resolution Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[9]

Experimental Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for NMR-based structure determination of VTPNGA.

Caption: Workflow for NMR structure determination of VTPNGA.

Detailed NMR Protocol

-

Sample Preparation: Prepare a 1-2 mM solution of VTPNGA in 90% H₂O/10% D₂O with a suitable pH buffer.[9]

-

Data Acquisition: Perform a series of 1D and 2D NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher).[10]

-

1D ¹H: To assess sample purity and concentration.

-

2D TOCSY: To identify amino acid spin systems.

-

2D NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D fold.

-

2D ¹H-¹³C HSQC: To assign carbon resonances.[11]

-

-

Resonance Assignment: Systematically assign all proton and carbon signals to their respective atoms in the peptide sequence.

-

Structural Restraints:

-

Distance Restraints: Convert NOESY cross-peak intensities into upper distance limits between protons.

-

Dihedral Angle Restraints: Measure ³J(HNHA) coupling constants to restrain the phi (φ) backbone dihedral angle.

-

-

Structure Calculation: Use software like X-PLOR or CYANA to calculate an ensemble of 3D structures that are consistent with the experimental restraints.[10]

Part 4: Computational Analysis with Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape and folding pathways.[12]

MD Simulation Workflow

Caption: Workflow for MD simulation of VTPNGA.

MD Simulation Protocol

-

System Setup:

-

Generate a starting conformation of VTPNGA (e.g., an extended chain).

-

Place the peptide in the center of a periodic box of water molecules (e.g., TIP3P model).[13]

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure.[13]

-

Production Simulation: Run the simulation for a long duration (e.g., 1 microsecond or more) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to:[14]

-

Calculate Root Mean Square Deviation (RMSD) to assess structural stability.

-

Perform cluster analysis to identify the most populated conformational states.

-

Analyze hydrogen bonding patterns and Ramachandran plots to characterize secondary structure elements.

-

Part 5: An Integrated Structural Model of VTPNGA

The most accurate and comprehensive understanding of VTPNGA's structure comes from integrating the data from all the aforementioned techniques.

-

CD spectroscopy provides the initial, low-resolution picture of the secondary structure populations.

-

NMR spectroscopy offers high-resolution distance and angle restraints that define the solution-state conformational ensemble.

-

MD simulations , potentially biased with NMR restraints, can explore the transitions between different conformational states and provide a dynamic picture of the folding landscape.

By combining these approaches, a self-validating system is created. The dominant conformations identified through MD simulations should be consistent with the NMR-derived structural ensemble and the overall secondary structure content observed by CD. This integrated model will provide a detailed understanding of the structural propensities of the Val-Tyr-Pro-Asn-Gly-Ala hexapeptide, paving the way for rational design and functional studies.

References

-

Rohl, C. A., & Baldwin, R. L. (1997). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences, 94(20), 10694–10698. [Link]

-

Perczel, A., & Csonka, G. I. (2003). Molecular Dynamics Simulations of β-turn Forming Tetra- and Hexapeptides. Journal of Molecular Structure: THEOCHEM, 666, 339-346. [Link]

-

Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology (Vol. 895, pp. 245–266). Humana Press. [Link]

-

Sasselli, I. R., Moreira, I. P., Ulijn, R. V., & Tuttle, T. (2017). Molecular dynamics simulations reveal disruptive self-assembly in dynamic peptide libraries. Physical Chemistry Chemical Physics, 19(30), 19699–19706. [Link]

-

Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]

-

Wang, Y., De Ricco, R., & Head-Gordon, T. (2023). Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. Journal of Chemical Theory and Computation, 19(14), 4757–4769. [Link]

-

Wang, Y., De Ricco, R., & Head-Gordon, T. (2023). Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. PubMed. [Link]

-

Iaccarino, N., D'Errico, S., Marzano, V., Pagano, B., Borbone, N., Oliviero, G., & Randazzo, A. (2021). Interaction of a Short Peptide with G-Quadruplex-Forming Sequences: An SRCD and CD Study. Molecules, 26(15), 4429. [Link]

-

Arakawa, T., Kurosawa, Y., & Philo, J. S. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Journal of Pharmaceutical Sciences, 110(12), 3781-3786. [Link]

-

Wang, Y., De Ricco, R., & Head-Gordon, T. (2023). Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. Journal of Chemical Theory and Computation, 19(14), 4757–4769. [Link]

-

Geyer, A., & Geyer, M. (n.d.). NMR Spectroscopy of hexapeptide 1. Royal Society of Chemistry. [Link]

-

H-Gly-Ala-Tyr-OH. (n.d.). Series of 1D 1 H-NMR spectra of free peptide (a) and Ni( II )-complex... ResearchGate. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

-

Nishikawa, H., Yasuda, S., & Nishina, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1210. [Link]

-

Mezei, M. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. Protein Science, 21(8), 1129–1139. [Link]

-

Zhang, Y., & Duan, Y. (2005). Peptide folding driven by Van der Waals interactions. Proteins: Structure, Function, and Bioinformatics, 61(1), 123–132. [Link]

-

GenScript. (n.d.). Terminology of Molecular Biology for Peptide Folding. [Link]

-

GenicBio. (n.d.). H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH peptide. [Link]

-

Senior, R. M., Griffin, G. L., Mecham, R. P., Wrenn, D. S., Prasad, K. U., & Urry, D. W. (1984). Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. The Journal of cell biology, 99(3), 870–874. [Link]

-

Isalan, M. (2020). Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis. Frontiers in Molecular Biosciences, 7, 137. [Link]

-

Knipe, P. C., Thompson, S., & Hamilton, A. D. (2015). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Organic letters, 17(21), 5384–5387. [Link]

-

Unknown. (n.d.). Amino acids. [Link]

-

Senior, R. M., Griffin, G. L., Mecham, R. P., Wrenn, D. S., Prasad, K. U., & Urry, D. W. (1984). Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. Semantic Scholar. [Link]

-

Bywater, R. (2021, August 20). Given the amino acid Ala-His-Ala-Gly-Phe-Lys-Met-Tyr-Ser-Gln-Asp-Thr-Val-Ile-Glu-Pro. What will be the orientation of each amino acid residue if the peptide was exposed to the aqueous environment? Quora. [Link]

-

Ueda, S., & Akiyama, M. (2021). Flexible Folding: Disulfide-Containing Peptides and Proteins Choose the Pathway Depending on the Environments. Molecules, 26(1), 195. [Link]

-

Stanevičienė, R., Liaudanskas, M., Kviklys, D., & Kaškonienė, V. (2024). Characterisation of Bacillus BacMix-Linked Metabolic Response in Strawberry and Descriptive Leaf Microbiome Signatures. Plants, 13(6), 844. [Link]

-

S. H. Gellman, W. S. Horne. (2012). Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research, 45(12), 2177–2187. [Link]

-

PubChem. (n.d.). Phe-Tyr-Val-Pro-Gly-Ala. [Link]

-

Unknown. (n.d.). (a,b) Molecular structure of Gly-Ala and Gly-Pro dipeptides, (c-e)... ResearchGate. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. quora.com [quora.com]

- 3. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 6. pnas.org [pnas.org]

- 7. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Peptide folding driven by Van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine (VYPNGA) in Aqueous Solution

This guide provides a comprehensive technical analysis of the thermodynamic stability of the hexapeptide Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine (VYPNGA). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the factors governing the stability of this peptide and the methodologies to assess it. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design and data interpretation, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Significance of Peptide Stability

Peptides are an increasingly important class of therapeutics, offering high specificity and efficacy.[1] However, their inherent susceptibility to chemical and physical degradation in aqueous solutions presents significant challenges for formulation development, storage, and in-vivo efficacy.[2][3] Understanding the thermodynamic stability of a peptide is paramount to ensuring its quality, safety, and therapeutic effect.[4] This guide focuses on the hexapeptide VYPNGA, a model peptide known for its susceptibility to deamidation, to illustrate the principles and techniques of stability analysis.[5][6]

The stability of a peptide is not a single property but a complex interplay of its primary sequence, higher-order structure, and its environment.[7] Degradation can occur through various chemical pathways, including hydrolysis, oxidation, and deamidation, as well as physical pathways like aggregation and adsorption.[8] For VYPNGA, the primary sequence holds the key to its dominant degradation pathway.

Physicochemical and Structural Properties of VYPNGA

A thorough understanding of the intrinsic properties of VYPNGA is the foundation for any stability assessment. These properties influence its behavior in solution and dictate the most likely degradation pathways.

| Property | Value / Prediction | Source / Method |

| Full Name | Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine | N/A |

| Abbreviation | VYPNGA | N/A |

| Molecular Formula | C28H41N7O9 | [9] |

| Molecular Weight | 619.7 g/mol | [9] |

| Theoretical pI | ~5.5 | Calculated using pKa values of termini and Tyr side chain.[10] |

| Grand Average of Hydropathicity (GRAVY) | -0.4 | Calculated using Kyte-Doolittle scale.[11] |

| Predicted Secondary Structure | Predominantly random coil / unstructured | Based on sequence analysis; lacks strong helix or sheet-forming residues.[12] |

Expert Insights: The GRAVY score of -0.4 suggests that VYPNGA is a relatively hydrophilic peptide, which is consistent with its good solubility in aqueous solutions. The lack of a defined secondary structure, as predicted, implies that the peptide is flexible in solution. This flexibility can expose susceptible residues to the solvent and potential degradation reactions.[9] The theoretical isoelectric point (pI) of approximately 5.5 indicates that the peptide will have a net negative charge at physiological pH (7.4), which is an important consideration for its interaction with surfaces and other molecules.[13]

Key Degradation Pathways for VYPNGA

The amino acid sequence of VYPNGA contains specific residues that are known to be susceptible to degradation in aqueous solution.

Deamidation of Asparagine

The most significant and rapid degradation pathway for VYPNGA is the deamidation of the asparagine (Asn) residue.[5] This is due to the presence of a glycine (Gly) residue immediately following the Asn. The Asn-Gly (N-G) sequence is particularly prone to deamidation because the lack of a side chain on the glycine residue provides steric freedom for the backbone nitrogen to attack the Asn side-chain amide, forming a cyclic succinimide intermediate.[14][15] This intermediate then hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues.[16]

The deamidation of VYPNGA has been shown to be rapid, with a half-life of only 1.4 days at 37°C and pH 7.4 .[5] This rapid degradation underscores the importance of formulation strategies to mitigate this pathway.

Diagram: Deamidation Pathway of the Asn-Gly Sequence in VYPNGA

Caption: Deamidation of the Asn-Gly sequence in VYPNGA proceeds through a succinimide intermediate.

Oxidation of Tyrosine

The tyrosine (Tyr) residue in VYPNGA is susceptible to oxidation, particularly in the presence of metal ions, light, or oxidizing agents.[3][17] Oxidation can lead to the formation of various degradation products, including dityrosine, which can result in peptide cross-linking and aggregation.

Hydrolysis of the Peptide Backbone

While generally slower than deamidation of the N-G sequence, hydrolysis of the peptide bonds can occur, especially at extremes of pH and elevated temperatures.[8] The proline (Pro) residue can influence the rate of hydrolysis of the adjacent peptide bond.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of VYPNGA.

Diagram: Experimental Workflow for VYPNGA Stability Assessment

Caption: A comprehensive workflow for assessing the stability of VYPNGA.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful technique for directly measuring the thermal stability of a peptide by detecting changes in heat capacity as it unfolds.[18][19] For a flexible, unstructured peptide like VYPNGA, a distinct, sharp unfolding transition (a high Tm) is not expected. Instead, the focus of DSC analysis for such peptides is to assess the impact of formulation excipients on its thermal behavior. A shift in the thermogram can indicate a stabilizing or destabilizing interaction.

Protocol: DSC Analysis of VYPNGA

-

Sample Preparation:

-

Prepare a stock solution of VYPNGA at a concentration of 1-2 mg/mL in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4).[20]

-

Prepare identical solutions containing potential stabilizing excipients (e.g., sucrose, polysorbate 80).

-

Thoroughly degas all solutions before analysis to prevent bubble formation.[21]

-

-

Instrument Setup:

-

Data Collection:

-

Perform a buffer-buffer baseline scan.

-

Load the VYPNGA sample into the sample cell and the corresponding buffer into the reference cell.

-

Perform the sample scan.

-

Repeat the scan after cooling to assess the reversibility of any thermal events.[20]

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample thermogram.

-

Analyze the resulting thermogram for any endothermic or exothermic events.

-

Compare the thermograms of VYPNGA with and without excipients to identify any shifts in thermal transitions.

-

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is used to assess the secondary structure of peptides in solution.[16][22] For VYPNGA, which is predicted to be a random coil, the far-UV CD spectrum (190-250 nm) is expected to show a characteristic minimum around 200 nm.[14] The primary utility of CD for this peptide is in thermal melt studies. By monitoring the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature, one can observe any temperature-induced conformational changes.

Protocol: CD Spectroscopy of VYPNGA

-

Sample Preparation:

-

Instrument Setup:

-

Data Collection:

-

Record a baseline spectrum with the buffer alone.

-

Record the spectrum of the VYPNGA sample.

-

Perform the thermal melt experiment.

-

-

Data Analysis:

-

Subtract the baseline from the sample spectrum.

-

Analyze the spectrum for characteristic features of a random coil.

-

Plot the ellipticity at 222 nm versus temperature to generate a thermal denaturation curve.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the workhorse technique for assessing peptide purity and quantifying degradation products.[13][25] A stability-indicating HPLC method is one that can separate the intact peptide from all its degradation products and any formulation excipients.[1] For VYPNGA, the method must be able to resolve the native peptide from its deamidated products (Asp and isoAsp forms).

Protocol: Stability-Indicating RP-HPLC for VYPNGA

-

Sample Preparation:

-

Prepare VYPNGA samples at various time points from stability studies (e.g., 0, 1, 3, 7 days at 37°C).

-

Dilute samples to a concentration of approximately 0.5 mg/mL in the mobile phase A.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm (for the tyrosine residue).

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Integrate the peak areas for the intact VYPNGA and any new peaks that appear over time.

-

Calculate the percentage of remaining intact peptide at each time point.

-

Plot the natural logarithm of the percentage of intact peptide versus time to determine the first-order degradation rate constant (k).

-

The half-life (t1/2) can be calculated as 0.693/k.

-

Forced Degradation Studies: Probing Vulnerabilities

Forced degradation studies are essential for identifying the likely degradation pathways of a peptide and for developing a stability-indicating analytical method.[1][6] These studies involve exposing the peptide to stress conditions that are more severe than those it would encounter during normal storage.[26]

Protocol: Forced Degradation of VYPNGA

-

Acid and Base Hydrolysis:

-

Oxidative Degradation:

-

Incubate VYPNGA (1 mg/mL) in 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[8]

-

-

Thermal Degradation:

-

Incubate VYPNGA solution (1 mg/mL) at 80°C for 72 hours.[8]

-

-

Analysis:

-

Analyze all stressed samples by the developed RP-HPLC method.

-

Use LC-MS to identify the mass of the degradation products to confirm their identity (e.g., a +1 Da mass shift for deamidation).[16]

-

| Stress Condition | Expected Degradation Pathway for VYPNGA |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Peptide bond cleavage, particularly around Pro. |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Accelerated deamidation of Asn, potential racemization. |

| Oxidation (3% H₂O₂, RT) | Oxidation of Tyr residue. |

| High Temperature (80°C) | Accelerated deamidation and hydrolysis. |

Strategies for Stabilization of VYPNGA

Given the inherent instability of the Asn-Gly sequence, formulation strategies are critical to ensure the shelf-life and efficacy of VYPNGA.

| Stabilization Strategy | Mechanism of Action | Application to VYPNGA |

| pH Optimization | The rate of deamidation is pH-dependent, with a minimum typically around pH 5-6.[27] | Formulating VYPNGA in a buffer with a pH between 5.0 and 6.0 should significantly reduce the rate of deamidation. |

| Excipients (e.g., Sugars, Polyols) | In the solid state, excipients like sucrose can form an amorphous matrix that reduces molecular mobility and slows degradation.[6] In solution, their effect on deamidation is generally minimal.[6] | For lyophilized formulations of VYPNGA, sucrose would be a suitable excipient to enhance solid-state stability. |

| Organic Anions | Certain organic anions like saccharin can stabilize against deamidation, although the exact mechanism is complex.[2] | The inclusion of specific organic anions could be explored as a novel stabilization strategy for liquid formulations of VYPNGA. |

| Amino Acid Substitution | Replacing the Asn or Gly residue can eliminate the primary degradation pathway. | This is a strategy for the design of more stable peptide analogs, not for the formulation of VYPNGA itself. |

Conclusion

The thermodynamic stability of the hexapeptide Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine in aqueous solution is predominantly governed by the deamidation of its Asn-Gly sequence. This in-depth guide has outlined the key physicochemical properties of VYPNGA, its primary degradation pathways, and a comprehensive suite of analytical techniques for its stability assessment. By employing a systematic and scientifically grounded approach, encompassing DSC, CD, and stability-indicating HPLC, researchers and drug development professionals can accurately characterize the stability profile of VYPNGA and develop effective formulation strategies to ensure its therapeutic potential. The principles and methodologies detailed herein are broadly applicable to the stability assessment of other peptide-based therapeutics.

References

- Holmquist, C. A., & Normady, M. A. (2014). Method for protection of peptides or proteins against non-enzymatic deamidation. U.S. Patent No. 8,858,927. Washington, DC: U.S.

-

Protein Metrics. (2023, September 20). Asparagine Deamidation Quantified. Protein Metrics Support. [Link]

-

Teshima, K., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. Molecules, 25(19), 4432. [Link]

-

Kosar, S., et al. (2018). Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PLoS One, 13(1), e0190312. [Link]

-

Yang, R., et al. (2018). Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 107(7), 1835-1843. [Link]

-

National Center for Biotechnology Information. (n.d.). Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine. PubChem. Retrieved February 28, 2026, from [Link]

-

Capasso, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(4), 656-663. [Link]

-

Vlasak, J., & Ionescu, R. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences, 95(11), 2325-2336. [Link]

-

Hovorka, S. W., et al. (2001). Effects of sucrose and mannitol on asparagine deamidation rates of model peptides in solution and in the solid state. Journal of Pharmaceutical Sciences, 90(3), 336-348. [Link]

-

Gunturi, S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of Pharmaceutical and Biomedical Analysis, 246, 116238. [Link]

-

Tsong, Y., & Chen, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

PlantPepDB. (n.d.). Physicochemical Properties. Retrieved February 28, 2026, from [Link]

-

Singh, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. AAPS PharmSciTech, 24(2), 52. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved February 28, 2026, from [Link]

-

Cooper, A. (n.d.). Differential Scanning Calorimetry (DSC) for Proteins. University of Glasgow. [Link]

-

Demetriou, A. A., et al. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (74), e50212. [Link]

-

Fukuda, M., & Tomii, K. (2011). Predicting secondary structures, contact numbers, and residue-wise contact orders of native protein structures from amino acid sequences using critical random networks. BMC Bioinformatics, 12, 239. [Link]

-

Li, Z., et al. (2018). Protein Secondary Structure Prediction Using Cascaded Convolutional and Recurrent Neural Networks. Proceedings of the Twenty-Seventh International Joint Conference on Artificial Intelligence, 3473-3479. [Link]

- Nesta, D. P., et al. (2018). Stabilizing excipients for therapeutic protein formulations.

-

National Center for Biotechnology Information. (n.d.). L-tyrosylglycylglycyl-L-phenylalanyl.... PubChem. Retrieved February 28, 2026, from [Link]

-

TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved February 28, 2026, from [Link]

-

ExPASy. (n.d.). Hydrophobicity scales. Retrieved February 28, 2026, from [Link]

-

Fu, Y., et al. (2024). Deep generalizable prediction of RNA secondary structure via base pair motif energy. Nature Communications, 15(1), 9035. [Link]

-

TA Instruments. (n.d.). End-to-End Deep Learning Model to Predict and Design Secondary Structure Content of Structural Proteins. Retrieved February 28, 2026, from [Link]

-

Charles, R., et al. (2015). Using isoelectric point to determine the pH for initial protein crystallization trials. Bioinformatics, 31(7), 1190-1192. [Link]

-

Fu, Y., et al. (2024). Deep generalizable prediction of RNA secondary structure via base pair motif energy. bioRxiv. [Link]

-

Kelly, S. M., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chirality, 33(6), 294-313. [Link]

-

Wikipedia. (n.d.). Isoelectric point. Retrieved February 28, 2026, from [Link]

-

UConn Health. (2024, January 30). Jasco J-1500 Spectropolarimeter: CMI Getting Started Guide to Circular Dichroism. [Link]

-

Malvern Panalytical. (2020, August 25). DSC and protein stability: What does the enthalpy change mean?. [Link]

-

Sharma, S., & Singh, S. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 398-410. [Link]

-

UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved February 28, 2026, from [Link]

-

Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved February 28, 2026, from [Link]

-

Sakharkar, M. K., & Kangueane, P. (2011). A Python Based Hydrophilicity Plot to Assess the Exposed and Buried Regions of a Protein. Journal of Proteomics & Bioinformatics, 4(7). [Link]

-

Al-Azzam, M., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6143. [Link]

-

Zbilut, J. P., et al. (1998). Hydrophobic moments of protein structures: Spatially profiling the distribution. Biophysical Journal, 74(4), 1711-1719. [Link]

-

Lau, J. L., & Dunn, M. K. (2018). Strategies to improve the physicochemical properties of peptide-based drugs. Pharmaceutical Research, 35(3), 57. [Link]

-

Reddy, G. S., et al. (2019). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 87(4), 30. [Link]

-

Chemistry Stack Exchange. (2020, July 18). How can I properly calculate the isoelectric point (pI) of amino acids?. [Link]

-

Perez-Riverol, Y., et al. (2014). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 30(19), 2709-2715. [Link]

Sources

- 1. ijsra.net [ijsra.net]

- 2. US8858927B2 - Method for protection of peptides or proteins against non-enzymatic deamidation - Google Patents [patents.google.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydrophobic moments of protein structures: Spatially profiling the distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine | C28H41N7O9 | CID 5487182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 11. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 12. Predicting secondary structures, contact numbers, and residue-wise contact orders of native protein structures from amino acid sequences using critical random networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoelectric point - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. support.proteinmetrics.com [support.proteinmetrics.com]

- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 18. End-to-End Deep Learning Model to Predict and Design Secondary Structure Content of Structural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]

- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alan-cooper.org.uk [alan-cooper.org.uk]

- 22. tandfonline.com [tandfonline.com]

- 23. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]

- 24. health.uconn.edu [health.uconn.edu]

- 25. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 26. biopharminternational.com [biopharminternational.com]

- 27. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Elucidating Peptide Binding Affinity: A Molecular Dynamics Approach for Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine

Foreword: Beyond Static Pictures to Dynamic Interactions

In the intricate dance of molecular recognition, peptides have emerged as highly specific and potent modulators of protein function. Their therapeutic potential is vast, yet unlocking it requires a profound understanding of their binding mechanisms. Traditional structural biology provides invaluable, yet static, snapshots of these interactions. To truly comprehend the thermodynamics and kinetics that govern binding affinity, we must observe these molecules in motion. This is the realm of Molecular Dynamics (MD) simulation.

This guide provides a comprehensive, technically-grounded walkthrough for determining the binding affinity of the hexapeptide Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine (VYPNGA)[1] to a target receptor. We will move beyond a simple command-line tutorial, delving into the strategic decisions, theoretical underpinnings, and analytical rigor required for scientifically sound and reproducible results. This document is designed for researchers, computational chemists, and drug development professionals who seek not just to run a simulation, but to understand and validate every step of the process.

Chapter 1: Strategic Blueprint for a Successful Simulation

Before a single atom is moved, a robust strategy must be established. The choices made at this stage are foundational to the quality and reliability of the final binding affinity prediction. The entire process, from initial setup to final analysis, follows a structured, multi-stage pipeline.

Step 2.1: Sourcing and Sanitizing the Receptor Structure

-

Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will assume a hypothetical receptor PDB file named receptor.pdb.

-

Cleaning: Raw PDB files are not suitable for immediate use. [2] * Remove all non-protein molecules (e.g., crystal waters, co-factors, original ligands) unless they are known to be essential for binding.

-

Use software like PDBFixer or the tleap module of AmberTools to check for and add missing heavy atoms and hydrogens. [3] * Assign correct protonation states for titratable residues (His, Asp, Glu) at the desired simulation pH (typically 7.4). This is a critical step often overlooked; tools like H++ can assist.

-

Step 2.2: Constructing the Peptide Ligand

Since VYPNGA is a short, linear peptide, an experimental structure is unlikely to be available.

-

De Novo Build: Use molecular builder software (e.g., Avogadro, PyMOL's builder, or AmberTools' tleap) to construct the hexapeptide in an extended conformation. [4] * Causality: Starting with an extended conformation prevents any initial bias and allows the peptide to explore its conformational space freely and find the optimal bound pose during the simulation.

-

Initial Geometry Optimization: Perform a quick energy minimization of the isolated peptide in a vacuum using a tool like antechamber to produce a reasonable starting geometry. [5]

Step 2.3: Generating Topologies and Parameters

Here, we assign the chosen force field parameters to our structures. We will use tleap, the command-line tool from AmberTools. [3]

-

Load Force Fields: In tleap, load the protein force field (ff14SB), the general AMBER force field for any organic molecules (gaff2), and the water model (TIP3P).

-

Load Structures: Load the cleaned receptor PDB and the generated peptide PDB.

-

Combine and Save: Combine the receptor and peptide into a single complex. tleap will automatically recognize the standard amino acid residues and assign the correct ff14SB parameters.

-

Parameterization Self-Validation: tleap will issue warnings or errors if it encounters atoms or residues it does not recognize. This serves as an internal check that all parts of the system have been correctly parameterized. For non-standard residues, a separate parameterization step using tools like antechamber would be required. [5][6]

Step 2.4: Solvation and Ionization

-

Solvation: Create a periodic boundary box (e.g., a rectangular box with a 10 Å buffer from the protein surface to each edge) and fill it with the TIP3P water model. [7]This is done using the solvateBox command in tleap or gmx solvate in GROMACS. [8] * Causality: The 10 Å buffer ensures that the protein does not "see" its own periodic image, which would introduce simulation artifacts.

-

Ionization: The system likely has a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge. This is essential for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME). [2]This is achieved with the addIons command in tleap or gmx genion in GROMACS. [8] At the end of this chapter, you will have two key files: a topology file (e.g., system.prmtop) containing all the force field parameters and a coordinate file (e.g., system.inpcrd) with the initial positions of all atoms in the solvated, neutralized system.

Chapter 3: The Simulation Protocol: From Relaxation to Production

With a well-prepared system, we can now proceed to the simulation itself. This is a multi-stage process designed to gently relax the system before the data-collection phase.

Step 3.1: Energy Minimization

The initial system, though well-constructed, will contain some unfavorable contacts. Minimization resolves these.

-

Protocol: A two-stage approach is robust.

-

Steepest Descent: Perform ~2,000 steps of steepest descent minimization. This method is good at removing large steric clashes quickly.

-

Conjugate Gradient: Follow with ~3,000 steps of conjugate gradient minimization. This method is more efficient at finding the true local energy minimum.

-

-

Self-Validation: The potential energy of the system should drop significantly and plateau by the end of minimization, indicating a relaxed state.

Step 3.2: System Equilibration

This phase gradually brings the system to the target temperature and pressure while allowing the solvent to arrange naturally around the solute. We use positional restraints on the protein and peptide backbone atoms to prevent drastic conformational changes before the system is stable.

-

NVT Ensemble (Heating):

-

Goal: Heat the system from 0 K to the target temperature (e.g., 300 K) over ~200 picoseconds.

-

Constraints: Maintain constant Number of atoms, Volume, and Temperature (NVT). Apply weak harmonic restraints (e.g., 10 kcal/mol·Å²) to all protein and peptide heavy atoms.

-

Validation: The system temperature should reach and fluctuate stably around the target value.

-

-

NPT Ensemble (Pressure Coupling):

-

Goal: Equilibrate the system density by coupling it to a pressure bath (e.g., 1 bar) for ~500 picoseconds.

-

Constraints: Maintain constant Number of atoms, Pressure, and Temperature (NPT). Continue with the position restraints.

-

Validation: The system's density and pressure should converge and remain stable around their target values.

-

A gradual reduction of restraints over several shorter NPT stages can also be employed for very sensitive systems.

Step 3.3: Production MD

This is the core data collection phase. All restraints are removed, and the system is allowed to evolve freely.

-

Protocol: Run the simulation in the NPT ensemble for a duration sufficient to sample the conformational space relevant to binding.

-

Simulation Length: For peptide-protein systems, a simulation of 200-500 nanoseconds is a reasonable starting point. Longer simulations are often better, but convergence must be assessed.

-

Data Saving: Save atomic coordinates to a trajectory file every 10-20 picoseconds. This provides a good balance between file size and temporal resolution for analysis.

| Parameter | Minimization | NVT Equilibration | NPT Equilibration | Production MD |

| Ensemble | - | NVT | NPT | NPT |

| Duration | ~5000 steps | 200 ps | 500 ps | 200-500 ns |

| Temperature | - | 0 K → 300 K | 300 K | 300 K |

| Pressure | - | - | 1 bar | 1 bar |

| Restraints | None | 10 kcal/mol·Å² | 10 kcal/mol·Å² | None |

| Time Step | - | 2 fs (with SHAKE) | 2 fs (with SHAKE) | 2 fs (with SHAKE) |

| Cutoff | 10 Å | 10 Å | 10 Å | 10 Å |

| Long-range | - | PME | PME | PME |

Table 1: Example parameters for the different stages of the MD simulation using an AMBER-based simulation engine like pmemd.

Chapter 4: The Analysis: Extracting Meaning from Motion

A raw trajectory file is simply a collection of coordinates. The true scientific value is unlocked through rigorous post-processing and analysis.

Step 4.1: Quality Control and Trajectory Visualization

First, ensure the simulation was stable and reached equilibrium.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the peptide relative to their starting, minimized structures. The RMSD should plateau, indicating the system has reached a stable equilibrium state. [9]* Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue. This highlights flexible regions (e.g., loops, termini, and the peptide itself) versus stable regions (e.g., alpha-helices, beta-sheets in the core). [9]* Visual Inspection: Use visualization software like VMD or PyMOL to watch the trajectory. [10][11][12][13]This is a crucial sanity check. Does the peptide remain in the binding pocket? Are there any unrealistic structural distortions?

Step 4.2: Binding Free Energy with MM/PBSA

This is the central calculation for binding affinity. Using scripts like gmx_MMPBSA or MMPBSA.py.MPI from AmberTools, we analyze snapshots from the stable portion of the trajectory. [14] The core equation is: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is calculated as: G_x = E_MM + G_solvation - TΔS

-

E_MM: The molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

-

G_solvation: The free energy of solvation, split into a polar component (calculated by the PB or GB model) and a non-polar component (proportional to the solvent-accessible surface area, SASA).

-

-TΔS: The conformational entropy term. This is computationally expensive to calculate accurately and is often omitted when ranking similar compounds, under the assumption that the change in entropy is comparable among them. This leads to a relative, rather than absolute, binding free energy.

| Energy Component | Typical Contribution to Binding | Interpretation |

| ΔE_vdW | Favorable (-) | van der Waals / hydrophobic packing |

| ΔE_elec | Favorable (-) | Electrostatic interactions (H-bonds, salt bridges) |

| ΔG_polar | Unfavorable (+) | Desolvation penalty for polar groups |

| ΔG_nonpolar | Favorable (-) | Hydrophobic effect |

| ΔG_bind (MM/PBSA) | Sum | Estimated relative binding free energy |

Table 2: A typical breakdown of energy components from an MM/PBSA calculation. The final ΔG_bind is a balance between favorable direct interactions and the often-unfavorable penalty of desolvation.

Step 4.3: Uncovering the Mechanism: Interface Analysis

Beyond a single energy value, the trajectory contains a wealth of information about how the peptide binds.

-

Hydrogen Bond Analysis: Quantify the occupancy of specific hydrogen bonds between the peptide and receptor over time. A high-occupancy H-bond is a key anchor for the interaction.

-

Contact and SASA Analysis: Identify which residues are consistently in contact and calculate the buried surface area upon binding. This helps define the binding "hotspots."

-

Principal Component Analysis (PCA): This technique can distill the complex, high-dimensional motions of the trajectory into a few "principal components" that describe the dominant, collective movements of the system. [15]Plotting the simulation along the first two principal components can reveal the "free energy landscape" (FEL), showing the stable conformational states of the complex and the pathways between them. [16][17]

Conclusion: From Data to Discovery

By following this comprehensive guide, a researcher can move from a peptide sequence and a protein target to a robust, physically-grounded estimation of binding affinity. The results of this simulation—the calculated ΔG_bind, the identification of key interacting residues, and the characterization of the bound conformation—provide critical insights for the next steps in drug development. This data can guide the rational design of peptidomimetics, inform mutagenesis studies to validate the binding site, and ultimately accelerate the journey from a promising peptide to a viable therapeutic. The power of molecular dynamics simulation lies not just in the numbers it generates, but in the detailed molecular story it tells.

References

-

CHARMM-GUI. (n.d.). Ligand Reader & Modeler. Retrieved March 17, 2026, from [Link]

-

Lopes, P. C., et al. (2013). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation. Available at: [Link]

-

Rizzi, A., et al. (2022). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Available at: [Link]

-

VMD - Visual Molecular Dynamics. (n.d.). Molecular visualization with VMD. University of Cambridge. Available at: [Link]

-

Pohorille, A., et al. (2010). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. The Journal of Physical Chemistry B. Available at: [Link]

-

Barone, V., et al. (2007). An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems. Physical Chemistry Chemical Physics. Available at: [Link]

-

Beckstein Lab. (n.d.). Visualizing and analysing Molecular Dynamics trajectories with VMD. Arizona State University. Available at: [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Available at: [Link]

-

Martínez, G. (2019). Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. Available at: [Link]

-

Geney, R., et al. (2008). A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. Journal of Chemical Theory and Computation. Available at: [Link]

-

Lelimousin, M., et al. (2022). Development of a Hybrid-Resolution Force Field for Peptide Self-Assembly Simulations. Journal of Chemical Theory and Computation. Available at: [Link]

-

D'Amico, E., et al. (2016). An Updated Test of AMBER Force Fields and Implicit Solvent Models in Predicting the Secondary Structure of Helical, β-Hairpin, and Intrinsically Disordered Peptides. Journal of Chemical Theory and Computation. Available at: [Link]

-

Stone, J. E. (2013). Using VMD - An Introductory Tutorial. NIH Public Access. Available at: [Link]

-

Huang, J., et al. (2017). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Nature Methods. Available at: [Link]

-

MELD development team. (n.d.). Simulating protein-peptide complex and predicting native state. MELD. Available at: [Link]

-

Gapsys, V., et al. (2015). Calculation of binding free energies. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (2016). Advice regarding the best force field to use for Protein-Peptide interaction?. Retrieved March 17, 2026, from [Link]

-

Gapsys, V., et al. (2015). Calculation of Binding Free Energies. ResearchGate. Available at: [Link]

-

GROMACS User Discussions. (2025). How to set up protein–peptide complex simulation in GROMACS. Retrieved March 17, 2026, from [Link]

-

GROMACS Documentation. (2025). Visualization Software. Retrieved March 17, 2026, from [Link]

-

Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved March 17, 2026, from [Link]

-

PubChem. (n.d.). Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

Genç, H., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

-

CP2K. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Retrieved March 17, 2026, from [Link]

-

AMBER MD. (n.d.). Making a movie from an AMBER trajectory using VMD. Retrieved March 17, 2026, from [Link]

-

Ramos Sasselli, I., et al. (2016). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. Soft Matter. Available at: [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. NIH National Library of Medicine. Available at: [Link]

-

Wikipedia. (2023). AMBER. Retrieved March 17, 2026, from [Link]

-

Hornak, V., et al. (2006). Comparison of multiple AMBER force fields and development of improved protein backbone parameters. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

-

Ismail, H. (2025). How to Create Ligand Topologies | Ligand Parameterization. YouTube. Available at: [Link]

-

ResearchGate. (2022). How to perform MD Simulation on Protein-Peptide Complex using Gromacs?. Retrieved March 17, 2026, from [Link]

-

MateriApps. (2021). Molecular dynamics simulation of a peptide chain using Gromacs. Retrieved March 17, 2026, from [Link]

-

ResearchGate. (2023). Molecular dynamics simulation analysis for the protein-peptide complex. Retrieved March 17, 2026, from [Link]

-

Bohrium. (2023). OpenMM Tutorial 1:Ligand-Protein Complex Parameterization and Simulation. Retrieved March 17, 2026, from [Link]

-

Xu, Y., et al. (2003). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal. Available at: [Link]

-

Miao, Y. (2022). Binding Analysis Using Accelerated Molecular Dynamics Simulations. AABC. Available at: [Link]

-

D'Oliveira, S. S. L., et al. (2022). Modelling peptide–protein complexes: docking, simulations and machine learning. QRB Discovery. Available at: [Link]

-

Schäffler, M., & Wales, D. J. (2025). Energy Landscape and Kinetic Analysis of Molecular Dynamics Simulations for Intrinsically Disordered Proteins. Journal of Chemical Theory and Computation. Available at: [Link]

-

Ciemny, M. P., et al. (2021). Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking. International Journal of Molecular Sciences. Available at: [Link]

-

Wales, D. J. (2022). The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. Frontiers in Molecular Biosciences. Available at: [Link]

-

BioExcel. (n.d.). Preparing a protein to run an atomistic Molecular Dynamics simulation. GitHub Pages. Available at: [Link]

-

Sutto, L., et al. (2012). Exploring the Free Energy Landscape: From Dynamics to Networks and Back. PLOS Computational Biology. Available at: [Link]

-

PubChem. (n.d.). L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl.... National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

-

GitHub. (2024). sulfierry/free_energy_landscape. Retrieved March 17, 2026, from [Link]

-

PubChem. (n.d.). Val-Tyr-Ala. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

Sources

- 1. Valyl-tyrosyl-prolyl-asparaginyl-glycyl-alanine | C28H41N7O9 | CID 5487182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparing a protein to run an atomistic Molecular Dynamics simulation — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [lbologna.github.io]

- 3. AMBER - Wikipedia [en.wikipedia.org]

- 4. Simulating protein-peptide complex and predicting native state — MELD 0.6.1 documentation [meldmd.org]

- 5. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 6. medium.com [medium.com]

- 7. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 8. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. itqb.unl.pt [itqb.unl.pt]

- 11. Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation [becksteinlab.physics.asu.edu]

- 12. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualization Software - GROMACS 2025.1 documentation [manual.gromacs.org]

- 14. pubs.acs.org [pubs.acs.org]